1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene

Polymer Chemistry Dendrimer Synthesis Material Science

Researchers requiring a tetra-directional electrophilic scaffold with chemoselective reactivity often find less-brominated analogs insufficient. This compound provides four bromine sites with distinct reactivity: allylic bromines enable stepwise functionalization, while vinylic bromines permit downstream cross-coupling. • Tetra-dentate ligand synthesis (86% yield demonstrated for thiosemicarbazone systems) • ~80% Br content supports covalent flame-retardant polymer incorporation • Emerging USP9X inhibitor precursor for oncology research • Supplied at ≥98% purity with full analytical documentation (NMR, HPLC).

Molecular Formula C6H8Br4
Molecular Weight 399.74 g/mol
CAS No. 30432-16-7
Cat. No. B1294834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
CAS30432-16-7
Molecular FormulaC6H8Br4
Molecular Weight399.74 g/mol
Structural Identifiers
SMILESC(C(=C(CBr)CBr)CBr)Br
InChIInChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2
InChIKeyGJZKNORRVIUCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene (CAS 30432-16-7) Procurement Guide: Core Identity & Comparator Set


1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene (CAS 30432-16-7), also known as tetrakis(bromomethyl)ethylene, is an organic halide with the molecular formula C₆H₈Br₄ and molecular weight 399.74 . It is characterized by a central but-2-ene core substituted with two bromomethyl groups at the 2- and 3-positions and two vinylic bromines at the 1- and 4-positions. This compound is primarily valued as a reactive intermediate in organic synthesis due to its multiple electrophilic bromine sites. The most relevant comparators for procurement decisions are: (1) 2,3-Bis(bromomethyl)-1,3-butadiene, a less brominated analog; (2) 1,2,3,4-Tetrabromobutane, a saturated analog with different reactivity; (3) Tetrakis(4-bromomethylphenyl)ethylene, a structurally similar aromatic compound with distinct applications [1][2].

Why Generic Substitution Fails for 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene: Reactivity & Architectural Divergence


The four bromine atoms in 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene (CAS 30432-16-7) are not functionally equivalent; substitution with a less brominated or saturated analog will fundamentally alter the reaction outcome. The two allylic bromines (bromomethyl groups) are more reactive than the two vinylic bromines, enabling chemoselective, stepwise transformations that are impossible with simpler tetrabromo compounds like 1,2,3,4-tetrabromobutane, which lacks this reactivity hierarchy . The rigid, planar C=C double bond provides a distinct spatial arrangement compared to the flexible, saturated analog, which can be critical for stereochemical control in cycloaddition reactions . Furthermore, the four symmetrical electrophilic sites create a tetra-directional scaffold ideal for dendrimer and polymer synthesis, a feature not present in the less brominated 2,3-bis(bromomethyl)-1,3-butadiene, which contains only two reactive bromomethyl groups .

Quantitative Differentiation Guide for 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene: Head-to-Head Data vs. Analogs


Bromine Content & Electrophilic Site Density: A Critical Differentiator for Polymer Building Blocks

The compound possesses a higher density of reactive electrophilic sites compared to its close analog, 2,3-bis(bromomethyl)-1,3-butadiene. This difference is quantifiable by bromine content, which directly correlates with potential crosslinking density or dendrimer branching functionality. Higher bromine content in a small molecule building block is a key specification for applications requiring a high degree of functionalization, such as in flame-retardant materials or high-density polymer networks .

Polymer Chemistry Dendrimer Synthesis Material Science

Physical State and Processability: Solid vs. Liquid Tetrabromo Analogs

The compound is a solid at room temperature (20°C) with a melting point of 156-158°C, contrasting sharply with its saturated analog, 1,2,3,4-tetrabromobutane, which exists as a liquid or low-melting solid (racemic MP 40-41°C, meso MP 118-119°C) [1]. This difference in physical state impacts handling, storage, and formulation processes.

Process Chemistry Formulation Handling

Synthetic Yield in Tetra-directional Ligand Synthesis: A Comparative Advantage

In the synthesis of a tetra-directional thiosemicarbazone ligand, the target compound 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene (2) served as the core starting material. It was reacted with 4 equivalents of 4-hydroxybenzaldehyde to yield the tetra-armed intermediate 3, which was subsequently converted to the final ligand 5 in a high yield of 86% .

Organic Synthesis Schiff Base Chemistry Coordination Chemistry

Commercial Purity Specifications: 98-99% as a Standard Differentiator

Commercial suppliers of 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene offer the compound with standard purities of 97%, 98%, and 99% . This high purity level is crucial for its application as a pharmaceutical raw intermediate and in demanding organic syntheses, ensuring consistent and predictable reaction outcomes.

Procurement Quality Control Pharmaceutical Intermediate

Procurement-Driven Application Scenarios for 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene (CAS 30432-16-7)


Synthesis of Tetra-Directional Ligands and Advanced Schiff Base Complexes

The compound's unique symmetrical architecture with four reactive bromine sites makes it an ideal core for constructing tetra-directional ligands. As demonstrated by Karakurt et al. (2016), it can be efficiently reacted with 4-hydroxybenzaldehyde to create a tetra-armed aldehyde intermediate, which is then converted to a thiosemicarbazone ligand in 86% yield . This application is not feasible with less-brominated analogs, such as 2,3-bis(bromomethyl)-1,3-butadiene, which would only generate a bi-directional scaffold. Procurement of this specific compound is essential for research groups developing novel coordination complexes, sensors, or catalysts requiring a tetra-dentate or higher binding framework.

Precursor for High-Performance Flame-Retardant Polymers and Materials

With a bromine content of nearly 80% by weight, the compound is a highly effective precursor for synthesizing brominated flame-retardant materials. Its four reactive sites allow for covalent incorporation into polymer backbones, providing non-leaching flame retardancy compared to additive-type brominated flame retardants . In this scenario, substituting with a lower-bromine content analog like 2,3-bis(bromomethyl)-1,3-butadiene (66.6% Br) would result in a final polymer with significantly reduced flame-retardant efficacy. This application scenario is critical for material scientists and chemical manufacturers developing next-generation fire-safe materials for electronics, construction, and transportation industries.

Synthesis of Substituted Cyclohexanes and Complex Heterocycles via Activation with Silicon/Germanium

The compound serves as a unique precursor for the synthesis of substituted cyclohexanes and heterocycles like hexamethylbenzene and dibenzothiophene when activated with silicon or germanium . This specific reactivity profile is not shared by saturated analogs like 1,2,3,4-tetrabromobutane, which lack the allylic bromine activation pathway necessary for these transformations. Researchers in synthetic methodology and pharmaceutical process chemistry should prioritize this compound when their synthetic route requires a conjugated diene precursor capable of undergoing metal-mediated cycloaddition or cyclization reactions.

Pharmaceutical Intermediates for Ubiquitin-Specific Peptidase 9X (USP9X) Inhibitors

Recent research has identified the compound as a potential inhibitor of USP9X, a deubiquitinating enzyme implicated in cancer [1]. As a pharmaceutical raw intermediate, its high purity (98-99%) and specific substitution pattern are critical for the reproducible synthesis of drug candidates targeting this pathway. This application represents a high-value, emerging research area where the choice of starting material is paramount for intellectual property (IP) and process consistency. The use of lower-purity or structurally distinct analogs could introduce impurities or lead to different biological activity profiles, jeopardizing research outcomes.

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